BACE2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

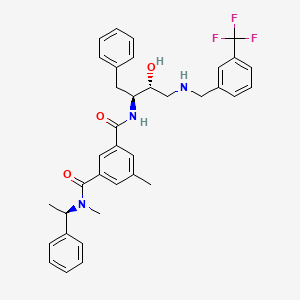

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVKXJLEHXBDS-CBHGIOBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of BACE2 in Pancreatic Beta-Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has emerged as a key regulator of pancreatic beta-cell function and mass. Primarily known for its homology to the Alzheimer's disease-related enzyme BACE1, BACE2 is highly expressed in pancreatic beta-cells where it plays a multifaceted role in cellular signaling, proliferation, and insulin secretion. This technical guide provides an in-depth overview of the current understanding of BACE2's function in beta-cells, detailing its key substrates, its impact on signaling pathways, and its potential as a therapeutic target for type 2 diabetes. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing beta-cell function in the context of BACE2 modulation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The maintenance of functional beta-cell mass is critical for glucose homeostasis. A decline in beta-cell number and/or function is a hallmark of type 2 diabetes (T2D).[1] Consequently, identifying molecular pathways that regulate beta-cell proliferation, survival, and insulin secretion is of paramount importance for developing novel therapeutic strategies. BACE2, a type I transmembrane aspartic protease, has been identified as a significant player in this context.[1][2] While BACE1 is predominantly studied for its role in the brain, BACE2 is highly expressed in pancreatic islets, specifically within the insulin-producing beta-cells.[3][4] This guide will explore the intricate role of BACE2 in pancreatic beta-cell physiology.

Physiological Role of BACE2 in Pancreatic Beta-Cells

BACE2's primary role in beta-cells appears to be the proteolytic processing of key cell surface proteins, thereby modulating their activity and downstream signaling. The two most well-characterized substrates of BACE2 in this context are Transmembrane protein 27 (Tmem27) and the insulin receptor.

BACE2 as the Sheddase of Tmem27

A pivotal discovery identified BACE2 as the primary sheddase of Tmem27, a type I transmembrane protein that promotes beta-cell proliferation.[1][5] The shedding of Tmem27 by BACE2 leads to its inactivation.[6] Consequently, inhibition or genetic deletion of BACE2 results in increased levels of full-length, active Tmem27 on the beta-cell surface, leading to enhanced beta-cell proliferation and mass.[1][7]

Regulation of Insulin Receptor Trafficking and Signaling

BACE2 also plays a role in insulin receptor (IR) trafficking and signaling within the beta-cell.[8][9] Studies have shown that pharmacological inhibition or silencing of BACE2 leads to a decreased rate of insulin internalization and alters the subcellular localization of the insulin receptor β-subunit (IRβ), with reduced expression at the plasma membrane and increased accumulation in the Golgi apparatus.[8][9] This modulation of IR trafficking by BACE2 can subsequently impact insulin gene expression.[3]

Processing of Pro-Islet Amyloid Polypeptide (proIAPP)

Islet amyloid polypeptide (IAPP), or amylin, is co-secreted with insulin from beta-cells. In T2D, IAPP can misfold and form amyloid deposits that are toxic to beta-cells.[10] BACE2 has been implicated in the processing of proIAPP.[11][12] Suppression of BACE2 has been shown to ameliorate the detrimental effects of human IAPP overexpression in a mouse model of T2D, promoting beta-cell survival and function.[13][14][15] This suggests that BACE2 activity may contribute to the pathology of T2D by influencing IAPP processing and aggregation.

Quantitative Data on BACE2 Function in Beta-Cells

The following tables summarize key quantitative findings from studies investigating the role of BACE2 in pancreatic beta-cell function.

| Parameter | Model System | BACE2 Modulation | Effect | Fold Change/Percentage Change | Reference |

| Beta-cell Mass | BACE2 Knockout Mice | Genetic Deletion | Increased | ~2-fold increase | [1] |

| Beta-cell Proliferation | MIN6 Cells (pancreatic beta-cell line) | BACE2 Inhibitor Treatment | Increased | Not specified | [10] |

| Beta-cell Proliferation | INS1E Cells (rat insulinoma cell line) overexpressing human IAPP | BACE2 Overexpression | Decreased | 60% decrease | [10] |

| Insulin Secretion | Human Islets | BACE2 Inhibitor Treatment | Enhanced | Not specified | [10] |

| Insulin Secretion | INS1E Cells overexpressing human IAPP | BACE2 Overexpression | Decreased | 25% decrease | [10] |

| Insulin Gene Expression | MIN6 Cells | BACE2 Silencing (siRNA) | Decreased | ~2-fold decrease | [3] |

| Glucose Tolerance | hIAPP-Tg mice crossed with BACE2-deficient mice | BACE2 Deficiency | Improved | Significant improvement | [13][14] |

| Beta-cell Survival | Homozygous hIAPP mice crossed with BACE2-KO model | BACE2 Deficiency | Increased | Significantly reduced lethality rate | [13][14] |

Table 1: Effects of BACE2 Modulation on Beta-Cell Mass, Proliferation, and Survival.

| Parameter | Model System | BACE2 Modulation | Effect on Insulin Secretion | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Islets from BACE2 Knockout Mice | Genetic Deletion | Enhanced | [11] |

| Glucose-Stimulated Insulin Secretion (GSIS) | Islets from tungstate-treated rats | Tmem27 downregulation | Decreased | [16] |

| Glucose-Induced Insulin Secretion | Beta-cell line and isolated islets | Tmem27 Overproduction | Enhanced | [16][17] |

| Insulin Secretion | hIAPP-Tg mice crossed with BACE2-deficient mice | BACE2 Deficiency | Enhanced | [13][14][15] |

Table 2: BACE2 and Tmem27 in the Regulation of Insulin Secretion.

Signaling Pathways and Experimental Workflows

BACE2-Mediated Tmem27 Shedding and its Impact on Beta-Cell Proliferation

The following diagram illustrates the signaling pathway involving BACE2 and Tmem27.

Caption: BACE2 cleaves and inactivates Tmem27, a promoter of beta-cell proliferation.

Experimental Workflow for Assessing Glucose-Stimulated Insulin Secretion (GSIS)

This diagram outlines a typical workflow for a static GSIS assay.

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Detailed Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a synthesis of methodologies described in the literature.[18][19][20]

Objective: To measure insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Low glucose KRB buffer (e.g., 2.8 mM glucose)

-

High glucose KRB buffer (e.g., 16.7 mM glucose)

-

96-well plates

-

Insulin ELISA kit

-

Incubator (37°C, 5% CO2)

Procedure:

-

Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick a defined number of islets (e.g., 10-20) of similar size into each well of a 96-well plate. Wash the islets with KRB buffer and then pre-incubate in low glucose KRB buffer for 30-60 minutes at 37°C to allow them to stabilize and establish a basal insulin secretion rate.

-

Basal Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C.

-

Supernatant Collection (Basal): At the end of the incubation, carefully collect the supernatant from each well and store at -20°C for insulin measurement.

-

Stimulated Secretion: Add high glucose KRB buffer to the islets and incubate for 1 hour at 37°C.

-

Supernatant Collection (Stimulated): Collect the supernatant and store at -20°C.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the stimulation index (SI) as the ratio of insulin secreted at high glucose to insulin secreted at low glucose.

Islet Perifusion Assay

This protocol provides a general overview of the islet perifusion technique.[21][22][23][24][25]

Objective: To measure the dynamic pattern of insulin release from pancreatic islets in response to changing secretagogue concentrations.

Materials:

-

Islet perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)

-

Isolated pancreatic islets

-

Perifusion buffer (e.g., KRB) with varying concentrations of glucose and other secretagogues

-

Bio-Gel beads or similar matrix

-

Water bath (37°C)

-

Insulin ELISA kit

Procedure:

-

System Setup: Assemble the perifusion system, ensuring the perifusion media and islet chambers are maintained at 37°C.

-

Islet Loading: Carefully load a batch of 100-200 islets into each perifusion chamber, typically embedded within a supportive matrix like Bio-Gel beads.

-

Equilibration Phase: Perifuse the islets with basal (low glucose) buffer for 30-60 minutes to establish a stable baseline of insulin secretion.

-

Stimulation Phases: Switch the perifusion solution to one containing a high concentration of glucose or other secretagogues. The flow rate is kept constant.

-

Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-3 minutes) into a 96-well plate using a fraction collector.

-

Return to Basal: After the stimulation period, switch back to the basal buffer to observe the return to baseline secretion.

-

Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA.

-

Data Analysis: Plot the insulin concentration over time to visualize the dynamic secretion profile, including the first and second phases of insulin release.

Therapeutic Implications

The central role of BACE2 in regulating beta-cell mass and function makes it an attractive therapeutic target for type 2 diabetes.[1][12] Inhibition of BACE2 has been shown to increase beta-cell mass and improve glucose homeostasis in preclinical models.[1][7] By preventing the cleavage of Tmem27, BACE2 inhibitors can promote beta-cell proliferation, a key goal in reversing the beta-cell decline seen in T2D.[26] Furthermore, the finding that BACE2 deficiency can protect against the toxic effects of human IAPP suggests that targeting BACE2 could also address the problem of islet amyloidosis.[13][14][15] However, it is important to note that some studies have raised concerns about potential adverse metabolic effects of BACE2 inhibition in the context of an obesogenic diet, highlighting the need for further research to fully understand the systemic effects of targeting this enzyme.[10]

Conclusion

BACE2 is a critical protease in pancreatic beta-cells, exerting significant control over beta-cell proliferation, survival, and insulin secretion through the processing of key substrates like Tmem27 and its involvement in insulin receptor trafficking. The wealth of preclinical data strongly supports the continued investigation of BACE2 as a therapeutic target for the treatment of type 2 diabetes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the biology of BACE2 and its potential for clinical translation.

References

- 1. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. merit.url.edu [merit.url.edu]

- 16. The role of transmembrane protein 27 (TMEM27) in islet physiology and its potential use as a beta cell mass biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]

- 19. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 20. drc.bmj.com [drc.bmj.com]

- 21. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 22. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]

- 26. researchgate.net [researchgate.net]

discovery and synthesis of BACE2-IN-1

BACE2-IN-1: A Profile of Selective Inhibition Against BACE1

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of BACE2-IN-1, a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). A comprehensive understanding of its differential activity against the closely related homolog, BACE1, is crucial for its application in targeted therapeutic research, particularly in the context of Type 2 Diabetes.[1]

Core Selectivity Profile: this compound

This compound, also identified as compound 3l in some literature, demonstrates a significant preference for inhibiting BACE2 over BACE1. This selectivity is a critical attribute, as non-selective inhibition of BACE homologs can lead to undesirable off-target effects. BACE1 and BACE2 share a high degree of sequence similarity, making the development of selective inhibitors a considerable challenge.[2][3]

Quantitative Inhibition Data

The inhibitory activity of this compound against both BACE1 and BACE2 has been quantified, revealing a substantial selectivity margin. The data, summarized below, underscores the compound's potency and preference for BACE2.

| Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity (Fold) |

| BACE2 | 1.6 nM | - |

| BACE1 | 815.1 nM | 500-fold vs. BACE1 |

| Table 1: Quantitative analysis of this compound inhibitory potency against BACE1 and BACE2. Data sourced from MedChemExpress.[1] |

Experimental Protocols

The determination of the inhibitory constants (Kᵢ) for this compound necessitates robust and sensitive enzymatic assays. While the specific study detailing the this compound values did not have its protocol available in the immediate search, the following methodologies are standard and widely accepted in the field for characterizing BACE inhibitors.

Recombinant Enzyme Inhibition Assay (FRET-Based)

A common method to determine the potency of BACE inhibitors is through a Fluorescence Resonance Energy Transfer (FRET) assay. This biochemical assay provides a quantitative measure of enzyme activity by monitoring the cleavage of a fluorogenic peptide substrate.

1. Reagent Preparation:

-

BACE1/BACE2 Enzymes: Purified, recombinant human BACE1 and BACE2 are used. These can be produced in various expression systems, such as E. coli.[2][4]

-

FRET Substrate: A synthetic peptide substrate containing a fluorophore and a quencher at opposite ends is utilized. The peptide sequence is derived from the β-secretase cleavage site of the Swedish mutation of the Amyloid Precursor Protein (APP).[2][4]

-

Assay Buffer: Typically, a sodium acetate buffer with an acidic pH (around 4.5) is used to ensure optimal enzyme activity.[5]

-

Test Compound: this compound is dissolved in a suitable solvent, such as DMSO, and prepared in a dilution series.

2. Assay Procedure:

-

The reaction is typically conducted in a 96-well or 384-well plate format.[5][6]

-

A solution of the test compound (this compound at various concentrations) is pre-incubated with the BACE1 or BACE2 enzyme in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

As the enzyme cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence emission.

-

This change in fluorescence is monitored over time using a spectrofluorometer at appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission).[5]

3. Data Analysis:

-

The rate of substrate cleavage is determined from the slope of the fluorescence signal over time.

-

Inhibition curves are generated by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from these curves.

-

The IC50 values can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizations

Experimental Workflow: FRET-Based Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound like this compound using a FRET-based assay.

Caption: Workflow for determining BACE inhibitor potency using a FRET assay.

Signaling and Inhibition Pathway

BACE1 and BACE2 are aspartyl proteases that cleave type I transmembrane proteins. BACE1 is the primary β-secretase involved in the production of amyloid-β (Aβ) peptides, a key event in Alzheimer's disease pathogenesis.[6][7] BACE2 can also cleave the amyloid precursor protein (APP), but often at a different site, which can be non-amyloidogenic.[3] this compound selectively blocks the catalytic activity of BACE2.

Caption: Selective inhibition of BACE2 over BACE1 by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]

- 3. benchchem.com [benchchem.com]

- 4. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

Structural Basis for BACE2-IN-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structural and molecular basis for the inhibition of β-site amyloid precursor protein cleaving enzyme 2 (BACE2) by the selective inhibitor, BACE2-IN-1. The guide synthesizes crystallographic data, kinetic parameters, and the experimental methodologies used to elucidate the inhibitor's mechanism of action.

Quantitative Analysis of this compound Inhibition

This compound, also identified as compound 3l in foundational studies, demonstrates high potency and remarkable selectivity for BACE2 over its close homolog, BACE1.[1][2] This selectivity is critical, as BACE1 and BACE2 have distinct physiological roles, and off-target inhibition of BACE1 can lead to undesirable side effects.[3][4] The inhibitory activities are summarized below.

| Inhibitor | Target | K_i_ (nM) | Selectivity (fold) |

| This compound | BACE2 | 1.6 | \multirow{2}{*}{500-fold vs. BACE1[1]} |

| (compound 3l) | BACE1 | 815.1 |

Structural Basis of High-Affinity Binding and Selectivity

The high-resolution co-crystal structure of BACE2 in complex with an inhibitor provides a definitive view of the molecular interactions underpinning its potency and selectivity.[5] The active site of BACE2, like other aspartic proteases, features a catalytic dyad (Asp48 and Asp241) and a "flap" region that closes over the active site upon ligand binding.[6] The selectivity of this compound is achieved by exploiting subtle but significant differences between the active sites of BACE2 and BACE1.[5][7]

Key structural differences contributing to selectivity are found in the S1-S3 and S1'-S2' substrate-binding pockets.[5][7] Furthermore, the flap regions of the two enzymes exhibit variations in amino acid composition and flexibility; for instance, Pro70 in BACE1 is replaced by Lys86 in BACE2, which can alter interactions with inhibitors.[6] this compound is designed to form optimal hydrogen bonds and hydrophobic interactions with residues unique to the BACE2 active site, leading to a more stable enzyme-inhibitor complex compared to its interaction with BACE1.

BACE2 Signaling Pathway and Inhibition

BACE2 is a key therapeutic target for type 2 diabetes due to its role in processing transmembrane protein 27 (Tmem27).[3][7] Tmem27 promotes the proliferation of pancreatic β-cells and enhances insulin secretion.[3] BACE2 acts as the major sheddase for Tmem27, cleaving its ectodomain and thereby inactivating its function.[7] By inhibiting BACE2, this compound prevents the cleavage of Tmem27, preserving its function and supporting β-cell mass and insulin secretion.[3]

Experimental Protocols

The characterization of this compound relies on robust biochemical and structural biology techniques.

A scalable method for producing active BACE2 is essential for both kinetic and structural studies.[7]

-

Expression: The pro-BACE2 sequence is expressed in E. coli, where it accumulates in insoluble inclusion bodies.[5]

-

Refolding: Inclusion bodies are solubilized and the protein is refolded by rapid dilution into a cold refolding buffer. This process is typically kept at 4°C for 1-4 days to allow for proper conformational arrangement.[7]

-

Activation: The refolded pro-BACE2 undergoes autocatalytic cleavage of its pro-domain at an acidic pH (e.g., pH 3.4) to yield the mature, active enzyme.[5]

-

Purification: The active enzyme is purified to >95% purity using chromatographic techniques, such as hydrophobic interaction chromatography (HIC).[7]

This assay is used to determine the inhibitory constant (K_i_) of this compound.

-

Assay Components: The reaction is performed in a 96-well plate format in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).[8]

-

Reagents:

-

Enzyme: Purified, active recombinant human BACE2.

-

Substrate: A fluorescent peptide substrate derived from the β-secretase cleavage site of the amyloid precursor protein (APP).[7]

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared to generate a dose-response curve.[9]

-

-

Procedure:

-

To assay wells, add BACE2 enzyme and varying concentrations of this compound.[8] Include control wells with enzyme and solvent only (100% activity) and wells with buffer and solvent (background).[8]

-

Pre-incubate the enzyme and inhibitor at room temperature.

-

Initiate the reaction by adding the fluorescent peptide substrate to all wells.[7]

-

-

Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 335-345 nm and 485-510 nm, respectively).[8] The initial reaction velocity (RFU/min) is measured.[7]

-

Data Analysis: Convert the initial velocity to specific activity. Plot the percent inhibition against the inhibitor concentration and fit the data using the Morrison equation for tight-binding inhibitors to determine the K_i_ value.

Determining the co-crystal structure of BACE2 with this compound provides the structural basis of inhibition.

-

Protein Preparation: Highly purified and concentrated active BACE2 is used.[7]

-

Crystallization: The BACE2 enzyme is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved using molecular replacement, using a previously determined BACE2 structure as a search model.[5] The inhibitor is then built into the resulting electron density map, and the complete structure is refined to yield high-resolution atomic coordinates.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. "Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors fo" by Yu-Chen Yen [docs.lib.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of human BACE2 in complex with a hydroxyethylamine transition-state inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acid Sequence and Structural Comparison of BACE1 and BACE2 Using Evolutionary Trace Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

Physiological Substrates of BACE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane aspartyl protease, homologous to BACE1, the primary β-secretase involved in the generation of amyloid-β (Aβ) peptides in Alzheimer's disease. While BACE1 is predominantly expressed in the brain, BACE2 is more abundant in peripheral tissues, including the pancreas, kidney, and melanocytes, with lower expression levels in the brain under normal conditions.[1][2] Initially studied for its potential role in Aβ metabolism, research has revealed that BACE2 has distinct physiological functions governed by the cleavage of a specific set of substrates.[3]

Inhibition of BACE1 has been a key therapeutic strategy for Alzheimer's disease; however, many inhibitors also block BACE2, raising concerns about potential side effects due to the disruption of its physiological roles.[1][4] Understanding the natural substrates of BACE2 is therefore critical for developing selective BACE1 inhibitors and for elucidating the physiological and pathophysiological roles of BACE2. This guide provides a comprehensive overview of the known physiological substrates of BACE2, the experimental methodologies used for their identification and validation, and the quantitative data available to date.

Physiological Substrates of BACE2

BACE2-mediated ectodomain shedding modulates the function of its substrates, impacting diverse biological processes ranging from pancreatic β-cell homeostasis and pigmentation to neuroinflammation and lymphangiogenesis. The known physiological substrates are detailed below.

Table 1: Validated Physiological Substrates of BACE2

| Substrate | Protein Name | Cellular Context | Physiological Role of Cleavage | Cleavage Site Sequence (P1↓P1') |

| TMEM27 | Transmembrane protein 27 | Pancreatic β-cells | Regulates β-cell mass and function. Cleavage inactivates TMEM27's pro-proliferative activity.[1][5][6] | Putatively 16 amino acids N-terminal to the transmembrane domain.[5] A double phenylalanine motif in the cleavage site acts as an intramolecular inhibitor.[7] |

| PMEL | Premelanosome protein | Melanocytes | Essential for melanosome biogenesis and amyloid fibril formation required for pigmentation.[3][8][9] | Within the juxtamembrane domain, releasing the luminal Mα fragment.[2][8][10] |

| IAPP | Islet Amyloid Polypeptide (Amylin) | Pancreatic β-cells | Modulates IAPP fibrillation and degradation. May play a role in preventing cytotoxic oligomer formation in Type 2 Diabetes.[3][11][12] | Two sites identified within the mature peptide, hypothesized to be near residues F15 and F23.[12] |

| VEGFR3 | Vascular Endothelial Growth Factor Receptor 3 | Lymphatic Endothelial Cells | Modulates lymphangiogenic signaling. Cleavage releases a soluble ectodomain (sVEGFR3).[13][14][15] | Identified in the juxtamembrane region.[14][16] |

| VCAM1 | Vascular Cell Adhesion Molecule 1 | Glial Cells (Brain) | Shedding is strongly upregulated under inflammatory conditions (e.g., by TNF), implicating BACE2 in neuroinflammatory responses.[1][4] | Cleavage site identified in non-human primate CSF.[4] |

| SEZ6L | Seizure 6-like protein | Pancreatic β-cells | BACE2-specific substrate in the pancreas (cleaved by BACE1 in neurons), suggesting tissue-specific regulation.[5] | Putatively 16 amino acids N-terminal to the transmembrane domain.[5] |

| SEZ6L2 | Seizure 6-like protein 2 | Pancreatic β-cells | BACE2-specific substrate in the pancreas, similar to SEZ6L.[5][17] | Not explicitly defined. |

| DNER | Delta and notch-like EGF-related receptor | Glial Cells (Brain) | Identified as a BACE2 substrate in glia; physiological consequence is under investigation. | Not explicitly defined. |

| FGFR1 | Fibroblast Growth Factor Receptor 1 | Glial Cells (Brain) | Identified as a BACE2 substrate in glia; physiological consequence is under investigation.[1] | Not explicitly defined. |

| PLXDC2 | Plexin domain containing 2 | Glial Cells (Brain) | Identified as a BACE2 substrate in glia; physiological consequence is under investigation.[1][18] | Not explicitly defined. |

| APP | Amyloid Precursor Protein | Neurons, other cells | Primarily a BACE1 substrate. BACE2 preferentially cleaves at the θ-site (Phe20) within the Aβ domain, which is protective against Aβ generation.[3][19] Under specific conditions (e.g., Flemish mutation), it can cleave at the β-site.[19] | β-site (KM↓DA), θ-site (VFFA↓ED)[19][20] |

Table 2: Quantitative Data on BACE2 Substrate Processing

| Substrate | Method | Model System | Quantitative Finding |

| VCAM1 | BACE Inhibition (CpJ) & Western Blot | Bace1-/- primary glia | Shedding decreased by 64% upon BACE inhibition.[1] |

| VCAM1 | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 80% upon BACE inhibition, suggesting BACE2 is the main sheddase in glia.[1] |

| DNER | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 73% upon BACE inhibition.[1] |

| FGFR1 | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 48% upon BACE inhibition.[1] |

| PLXDC2 | Proteomics (LFQ) | Bace1-/- primary glia | Shedding reduced by 35% upon BACE inhibition.[1] |

| APP | In vitro cleavage assay (peptide substrate) | Recombinant enzymes | kcat/Km for APPΔNL (Swedish mutant) peptide was 0.14 h⁻¹nM⁻¹.[21] |

| SEZ6L/SEZ6L2 | siRNA Knockdown & Western Blot | MIN6 pancreatic β-cell line | Knockdown of BACE2, but not BACE1, significantly reduces shedding of SEZ6L and SEZ6L2.[22] |

| VEGFR3 | Plasma Proteomics | BACE2 KO mice vs. WT | Soluble VEGFR3 levels are reduced ~8-fold in plasma of BACE2 KO mice.[14] |

Experimental Protocols for Substrate Identification and Validation

The identification of BACE2 substrates relies on a combination of proteomic screening methods followed by rigorous biochemical and in vivo validation.

Proteomic Identification of Substrate Candidates

A common strategy is to compare the secretome (all secreted proteins) or sheddome (shed ectodomains) of cells or biological fluids from a BACE2-active versus a BACE2-inactive state.

Methodology: Quantitative Mass Spectrometry-based Secretome Analysis

-

Model System Preparation:

-

Loss-of-Function (LOF): Utilize primary cells (e.g., pancreatic islets, glia) from BACE2 knockout (Bace2-/-) mice or use cell lines (e.g., MIN6) with stable shRNA/siRNA-mediated BACE2 knockdown.[1][5]

-

Pharmacological Inhibition: Treat wild-type or Bace1-/- cells with a BACE inhibitor (e.g., Compound J) to block BACE2 activity. A Bace1-/- background is often used to isolate BACE2-specific effects.[1]

-

Gain-of-Function (GOF): Overexpress BACE2 in a suitable cell line. A catalytically inactive BACE2 mutant serves as a negative control.[5]

-

-

Sample Collection and Preparation:

-

Culture cells for a defined period (e.g., 48 hours) in serum-free media.

-

Collect the conditioned medium and centrifuge to remove cellular debris.

-

To enrich for shed ectodomains, which are typically N-glycosylated, methods like "Secretome Protein Enrichment with Click Sugars" (SPECS) can be employed.[1] Alternatively, N-glycopeptides can be enriched after tryptic digestion.[5]

-

-

Mass Spectrometry and Data Analysis:

-

Digest proteins into peptides using trypsin.

-

Analyze peptides via Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]

-

Perform Label-Free Quantification (LFQ) using software like MaxQuant to compare the relative abundance of identified proteins between the BACE2-active and BACE2-inactive samples.[1]

-

Substrate candidates are proteins whose secreted/shed forms are significantly less abundant in the BACE2-inactive condition compared to the control.

-

Caption: Workflow for BACE2 substrate identification using quantitative proteomics.

Biochemical Validation of Substrate Cleavage

Candidate substrates identified via proteomics require direct biochemical validation.

Methodology: siRNA Knockdown and Western Blotting

-

Cell Transfection: Transfect a relevant cell line (e.g., MIN6 for pancreatic substrates, primary glia for brain substrates) with a BACE2-specific siRNA pool. A non-silencing control siRNA is used as a negative control.[5][22]

-

Sample Collection: After a suitable incubation period (e.g., 48-72 hours), collect both the conditioned medium and the cell lysate.

-

Protein Analysis:

-

Concentrate the conditioned medium to increase the concentration of shed proteins.

-

Separate proteins from both lysate and medium by SDS-PAGE.

-

Perform Western blotting using an antibody that recognizes the ectodomain (N-terminus) of the candidate substrate.

-

-

Interpretation: Successful validation is demonstrated by:

-

A significant decrease in the shed ectodomain in the medium of BACE2-knockdown cells compared to the control.

-

A corresponding accumulation of the full-length protein in the cell lysate of BACE2-knockdown cells.[22]

-

In Vitro Confirmation of Direct Cleavage

To confirm that BACE2 directly cleaves the substrate without intermediaries, an in vitro cleavage assay is performed.

Methodology: In Vitro Cleavage Assay

-

Reagent Preparation:

-

Obtain or produce purified, recombinant soluble BACE2 enzyme.

-

Obtain or produce the purified substrate protein (or a peptide fragment spanning the putative cleavage site).[12]

-

-

Reaction:

-

Incubate the substrate with recombinant BACE2 in an appropriate reaction buffer (typically acidic, e.g., pH 4.5) for a defined period.

-

Include negative controls: substrate alone (no enzyme) and substrate with enzyme plus a potent BACE inhibitor.[12]

-

-

Analysis:

-

Analyze the reaction products using SDS-PAGE and Western blot or, for more precise cleavage site identification, by mass spectrometry (MALDI-TOF or LC-MS/MS).[12]

-

-

Interpretation: The appearance of specific cleavage fragments in the presence of BACE2, which are absent in the negative controls, confirms direct cleavage.

BACE2-Regulated Signaling Pathways

The cleavage of substrates by BACE2 initiates or modifies cellular signaling pathways.

VEGFR3 Signaling in Lymphangiogenesis

BACE2 cleaves VEGFR3 on lymphatic endothelial cells, releasing its soluble ectodomain (sVEGFR3). Loss of BACE2 activity leads to an accumulation of full-length VEGFR3 at the cell surface, resulting in enhanced signaling upon ligand (VEGF-C/D) binding. This enhanced signaling promotes downstream pathways like AKT and ERK, ultimately increasing lymphatic endothelial cell migration.[13][14]

Caption: BACE2 modulates VEGFR3 signaling through ectodomain shedding.

TMEM27 and Pancreatic β-Cell Mass Regulation

In pancreatic β-cells, the full-length form of TMEM27 on the plasma membrane promotes β-cell proliferation and survival. BACE2 acts as a negative regulator by cleaving TMEM27, releasing its ectodomain and inactivating its pro-proliferative function. Inhibition of BACE2 stabilizes full-length TMEM27, leading to increased β-cell mass and improved glucose homeostasis.[5][6]

Caption: BACE2 negatively regulates β-cell mass by cleaving TMEM27.

Conclusion

BACE2 is a key protease with diverse physiological roles mediated through the cleavage of a growing list of substrates. Its functions in regulating pancreatic β-cell mass (via TMEM27 and IAPP), pigmentation (via PMEL), inflammation (via VCAM1), and lymphangiogenesis (via VEGFR3) highlight its importance in peripheral homeostasis. The identification of these substrates has been crucial for understanding the potential consequences of non-selective BACE inhibition in Alzheimer's disease therapies. Future research focusing on the precise cleavage site motifs, kinetic parameters of cleavage, and the functional consequences for newly identified substrates will further illuminate the complex biology of BACE2 and aid in the design of safer, more targeted therapeutics.

References

- 1. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 4. Soluble VCAM-1 May Serve as a Pharmacodynamic CSF Marker to Monitor BACE2 Activity in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tmem27 dimerization, deglycosylation, plasma membrane depletion, and the extracellular Phe-Phe motif are negative regulators of cleavage by Bace2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of vascular endothelial growth factor receptor 3 (VEGFR3) as an in vitro and in vivo substrate of the Alzheimer's Disease linked protease BACE2 [edoc.ub.uni-muenchen.de]

- 14. JCI - The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling [jci.org]

- 15. It’s good to know what to BACE the specificity of your inhibitors on - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Label-free Quantitative Proteomics of Mouse Cerebrospinal Fluid Detects β-Site APP Cleaving Enzyme (BACE1) Protease Substrates In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

BACE2 Gene Expression: A Technical Guide for Researchers

An In-depth Examination of Beta-Secretase 2 Distribution Across Human Tissues

Introduction

Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane aspartic protease and a close homolog of BACE1.[1] While BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in generating amyloid-beta (Aβ) peptides, BACE2 presents a more complex and nuanced physiological profile.[2] Its expression in various peripheral tissues suggests diverse biological functions, from regulating pancreatic β-cell function to involvement in pigmentation.[2][3] This technical guide provides a comprehensive overview of BACE2 gene expression in different human tissues, details common experimental protocols for its study, and illustrates key biological pathways. This document is intended for researchers, scientists, and drug development professionals investigating the roles of BACE2 in health and disease.

BACE2 Gene and Protein Function

BACE2 is a member of the peptidase A1 family.[1] It is involved in the proteolytic processing of several transmembrane proteins. Notably, it can cleave the amyloid precursor protein (APP) at different sites than BACE1. While BACE2 can exhibit β-secretase activity, it also cleaves APP within the Aβ domain, a process that prevents the formation of amyloidogenic Aβ peptides, suggesting a potential neuroprotective role.[4][5] Beyond APP, BACE2 has been shown to process other substrates, including the pigment cell-specific protein PMEL, which is crucial for melanosome formation, and TMEM27 in pancreatic β-cells, which influences β-cell mass and function.[3][6]

Quantitative Expression of BACE2 Across Tissues

The expression of BACE2 varies significantly across different human tissues at both the mRNA and protein levels. Generally, BACE2 expression is low in the brain and more prominent in peripheral tissues.[7][8]

BACE2 mRNA Expression

RNA sequencing data from consortia such as the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide a quantitative overview of BACE2 transcript levels. Tissues with the highest reported mRNA expression include the colon, kidney, pancreas, and stomach.[7]

| Tissue | Normalized mRNA Expression (nTPM) | Data Source |

| Colon | High | Human Protein Atlas[9] |

| Kidney | High | Human Protein Atlas[9] |

| Pancreas | High | Human Protein Atlas[9], Bennett et al., 2000[7] |

| Stomach | High | Bennett et al., 2000[7] |

| Prostate | High | Bennett et al., 2000[7] |

| Trachea | High | Bennett et al., 2000[7] |

| Placenta | High | Bennett et al., 2000[7] |

| Brain (various regions) | Very Low / Undetectable | Bennett et al., 2000[7] |

Note: nTPM stands for normalized Transcripts Per Million. Expression levels are qualitative summaries from the cited sources.

BACE2 Protein Expression

Protein expression data, primarily derived from immunohistochemistry (IHC), confirms the patterns observed at the mRNA level. The Human Protein Atlas provides detailed IHC images and annotations for BACE2 across a wide range of normal human tissues.

| Tissue | Protein Expression Level | Cellular Localization | Data Source |

| Kidney | High | Cytoplasmic/membranous in renal tubules | Human Protein Atlas[9] |

| Colon | Medium | Cytoplasmic/membranous in glandular cells | Human Protein Atlas |

| Pancreas | Medium | Restricted to β-cells within islets of Langerhans | Casas et al., 2010[10][11] |

| Breast | Medium | Ductal cells | Proteintech[12] |

| Central Nervous System | Low | Mainly in astrocytes and some neurons | Basi et al., 2003[8] |

Signaling and Processing Pathways

BACE2 is a key enzyme in several proteolytic processing pathways. Its role in APP processing is of particular interest due to its implications for Alzheimer's disease.

Amyloid Precursor Protein (APP) Processing

BACE2 can cleave APP at multiple sites. Unlike BACE1, which primarily performs the initial β-secretase cleavage to initiate the amyloidogenic pathway, BACE2 can act as a θ-secretase, cleaving within the Aβ domain at positions Phe19-Phe20 and Phe20-Ala21.[13] This action precludes the generation of the full-length, aggregation-prone Aβ peptide, thus favoring a non-amyloidogenic route.[4]

Experimental Protocols

Accurate assessment of BACE2 expression requires robust and well-validated experimental protocols. Below are detailed methodologies for common techniques used to quantify BACE2 at the mRNA and protein levels.

Experimental Workflow: From Tissue to Data

The general workflow for analyzing BACE2 expression involves several key stages, from sample preparation to data analysis.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying BACE2 mRNA levels from tissue samples.[14]

-

RNA Isolation:

-

Homogenize ~20-30 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.

-

Extract total RNA using a phenol-chloroform extraction method or a column-based kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

Follow the manufacturer's recommended thermal cycling conditions (e.g., 65°C for 5 min, 42°C for 60 min, 70°C for 5 min).

-

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for BACE2 (and a reference gene like GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Primer Design Note: Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Perform the qPCR reaction using a real-time PCR system with a typical cycling protocol:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 95°C for 15 sec, 60°C for 60 sec.

-

Melt curve analysis to confirm product specificity.

-

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of BACE2 mRNA using the ΔΔCt method, normalizing to the reference gene expression.

-

Protocol 2: Western Blotting

-

Protein Extraction:

-

Homogenize tissue samples in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for BACE2 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control protein like β-actin or GAPDH.

-

Protocol 3: Immunohistochemistry (IHC)

This protocol is for localizing BACE2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[17][18][19]

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 min).

-

Rehydrate through a series of graded ethanol solutions: 100% (2 x 10 min), 95% (5 min), 70% (5 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 min).[12]

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with PBS.

-

Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with the primary BACE2 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Rinse with PBS (3 x 5 min).

-

Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes.

-

Rinse with PBS (3 x 5 min).

-

-

Visualization and Counterstaining:

-

Apply a chromogen substrate such as diaminobenzidine (DAB) and monitor for color development.

-

Rinse with distilled water to stop the reaction.

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the slides through graded ethanol and clear with xylene.

-

Mount with a coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope to assess the staining intensity and subcellular localization of BACE2 protein.

-

Conclusion

BACE2 is a multifaceted aspartic protease with distinct expression patterns and diverse physiological roles. Its high expression in peripheral tissues, particularly the pancreas, colon, and kidney, contrasts with its low abundance in the central nervous system. The ability of BACE2 to process APP in a non-amyloidogenic manner has positioned it as a protein of significant interest in neurodegenerative disease research. Furthermore, its involvement in regulating pancreatic β-cell function highlights its potential relevance in metabolic disorders like type 2 diabetes.[20] The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to elucidate the complex biology of BACE2 and explore its potential as a therapeutic target.

References

- 1. Beta-secretase 2 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 3. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE2 functions as an alternative alpha-secretase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression analysis of BACE2 in brain and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BACE2 Expression Increases in Human Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue expression of BACE2 - Staining in Kidney - The Human Protein Atlas [proteinatlas.org]

- 10. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. BACE2 antibody (16321-1-AP) | Proteintech [ptglab.com]

- 13. Identification of BACE2 as an avid ß-amyloid-degrading protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]

- 18. bosterbio.com [bosterbio.com]

- 19. 免疫组织化学操作步骤 [sigmaaldrich.com]

- 20. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

BACE2-IN-1: A Technical Guide for Investigating Alzheimer's Disease Pathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) presents a complex and intriguing target in the study of Alzheimer's disease (AD). As a close homolog of BACE1, the primary β-secretase responsible for initiating the production of amyloid-beta (Aβ) peptides, BACE2 exhibits a dual role in amyloid precursor protein (APP) processing. Under physiological conditions, BACE2 primarily functions as a θ-secretase, cleaving APP within the Aβ domain, which is a protective, non-amyloidogenic pathway that prevents the formation of toxic Aβ peptides.[1][2][3] Furthermore, BACE2 can degrade existing Aβ peptides.[3][4] However, under specific pathological conditions, such as in the presence of certain APP mutations (e.g., Arctic and Flemish mutations) or the chaperone protein clusterin, BACE2 can act as a conditional β-secretase, contributing to the amyloidogenic pathway and Aβ production.[1][2][3]

This guide focuses on BACE2-IN-1 , a potent and highly selective inhibitor of BACE2.[5][6][7] While initially developed for research in Type 2 Diabetes, its high selectivity offers a valuable tool to dissect the specific contributions of BACE2 to Alzheimer's disease pathology, distinguishing its role from that of BACE1. This document provides a comprehensive overview of this compound, including its inhibitory profile, potential experimental applications in an AD context, and the signaling pathways it modulates.

This compound: Inhibitory Profile and Specificity

This compound (also referred to as compound 3l in its primary publication) demonstrates high affinity and remarkable selectivity for BACE2 over BACE1.[5][6][7] This specificity is crucial for elucidating the distinct roles of these two enzymes in both health and disease.

| Inhibitor | Target Enzyme | Inhibition Constant (K_i) | Selectivity (over BACE1) | Reference |

| This compound | BACE2 | 1.6 nM | >500-fold | [5][6][7] |

| This compound | BACE1 | 815.1 nM | - | [5][8] |

BACE1 and BACE2 Enzymatic Activity in the Human Brain

Studies comparing the enzymatic activities of BACE1 and BACE2 in human brain tissue have shown that while BACE1 activity is significantly increased in Alzheimer's disease cases and correlates with the amount of extractable Aβ, BACE2 activity does not show a significant change in the AD brain and is not related to Aβ concentration under baseline conditions.[9][10] However, it is important to note that BACE2 protein and enzymatic activity have been observed to increase as early as preclinical AD.[11]

| Enzyme | Condition | Relative Activity/Protein Level | Correlation with Aβ | Reference |

| BACE1 | Alzheimer's Disease | Significantly Increased | Positive | [9][10] |

| BACE2 | Alzheimer's Disease | No Significant Change | None | [9][10] |

| BACE2 | Preclinical Alzheimer's Disease | Increased | Not specified | [11] |

Experimental Protocols

While specific studies utilizing this compound for Alzheimer's research are not yet available, the following protocols, adapted from the characterization of this compound and general BACE2 research, provide a framework for its application in an AD context.

In Vitro Enzyme Inhibition Assay

This protocol is to determine the inhibitory potency (K_i) of this compound against recombinant human BACE2 and BACE1.

Materials:

-

Recombinant human BACE2 and BACE1 enzymes

-

Fluorogenic peptide substrate (e.g., derived from the Swedish APP mutation)

-

This compound

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 4.0)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the BACE enzyme (e.g., 100 nM) in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the enzyme and varying concentrations of this compound to the wells of the 96-well plate.

-

Initiate the reaction by adding the fluorogenic peptide substrate (at a concentration close to its K_m value) to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities (RFU/min).

-

Determine the K_i value using the Morrison equation for tight-binding inhibitors, as this compound has a K_i in the low nanomolar range.[6]

Cell-Based APP Processing Assay

This protocol can be used to assess the effect of this compound on the processing of APP in a cellular context, particularly its ability to modulate the generation of different APP fragments.

Materials:

-

Human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human APP (wild-type or with AD-linked mutations).

-

Cell culture medium and supplements.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Lysis buffer.

-

Antibodies for Western blotting: anti-Aβ (e.g., 6E10), anti-APP C-terminal, anti-BACE2.

-

ELISA kits for specific Aβ species (e.g., Aβ40, Aβ42).

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium and lyse the cells.

-

Analyze the conditioned medium for secreted Aβ levels using ELISA.

-

Analyze the cell lysates for full-length APP and C-terminal fragments (CTFs) such as C99 and C80 by Western blotting.[1][2]

-

Quantify the band intensities to determine the effect of this compound on the relative abundance of different APP fragments.

Signaling Pathways and Experimental Workflows

The dual role of BACE2 in APP processing is central to understanding its impact on Alzheimer's disease. The following diagrams illustrate these pathways and a typical experimental workflow for investigating the effects of this compound.

Caption: BACE2's dual role in APP processing and the inhibitory action of this compound.

Caption: A typical experimental workflow to study the effects of this compound.

Discussion and Future Directions

The high selectivity of this compound makes it an invaluable research tool to dissect the controversial role of BACE2 in Alzheimer's disease. Key research questions that can be addressed using this inhibitor include:

-

Clarifying the protective vs. pathogenic role: By selectively inhibiting BACE2 in various AD models (e.g., cells expressing different APP mutations, animal models), researchers can determine the net effect of BACE2 inhibition on Aβ production and clearance.

-

Investigating the impact of BACE2 inhibition in the context of neuroinflammation: As neuroinflammation is a key feature of AD, and BACE2 expression can be altered in inflammatory conditions, this compound can be used to study the interplay between BACE2 activity and inflammatory pathways.

-

Validating BACE2 as a therapeutic target: The outcomes of studies using this compound will provide crucial data on whether inhibiting or enhancing BACE2 activity is a viable therapeutic strategy for AD. Given the failures of broad BACE1/2 inhibitors in clinical trials, a more nuanced understanding of BACE2's function is essential.[3]

References

- 1. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]

- 2. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BACE2 expression increases in human neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Type 2 Diabetes with BACE2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating global prevalence of type 2 diabetes (T2DM) necessitates the exploration of novel therapeutic avenues. One such promising target is the β-site amyloid precursor protein cleaving enzyme 2 (BACE2), a protease predominantly expressed in pancreatic β-cells. BACE2 has been identified as a key regulator of β-cell mass and function through its cleavage of transmembrane protein 27 (Tmem27), a protein crucial for β-cell proliferation and insulin secretion. Inhibition of BACE2 is hypothesized to preserve functional Tmem27, thereby enhancing β-cell health and mitigating the progression of T2DM. This technical guide provides an in-depth overview of the investigation of T2DM using BACE2-IN-1, a potent and highly selective BACE2 inhibitor. We will delve into the underlying signaling pathways, detailed experimental protocols for preclinical evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of diabetes therapeutics.

The BACE2-Tmem27 Signaling Pathway in Pancreatic β-Cells

The primary mechanism through which BACE2 influences β-cell function is by regulating the levels of Tmem27. Tmem27 is a type I transmembrane protein that has been shown to promote pancreatic β-cell proliferation and enhance glucose-stimulated insulin secretion (GSIS)[1][2][3]. BACE2 acts as the primary sheddase of Tmem27, cleaving its ectodomain and leading to its inactivation[4]. This cleavage process reduces the abundance of functional, full-length Tmem27 on the β-cell surface, thereby diminishing its pro-proliferative and insulinotropic effects.

Inhibition of BACE2 with a selective inhibitor like this compound is designed to block this cleavage, leading to an accumulation of active Tmem27 on the β-cell membrane. This, in turn, is expected to result in:

-

Increased β-cell mass: Through enhanced proliferation and survival of pancreatic β-cells.

-

Improved β-cell function: Manifested as augmented glucose-stimulated insulin secretion.

The following diagram illustrates this critical signaling pathway:

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 3l in some literature) is a non-peptide, highly selective inhibitor of human BACE2[5][6]. Its selectivity is a critical attribute, as off-target inhibition of the homologous protease BACE1 is associated with potential adverse effects[7].

| Parameter | Value | Reference |

| BACE2 Ki | 1.6 nM | [6] |

| BACE1 Ki | >800 nM | [5] |

| Selectivity | >500-fold for BACE2 over BACE1 | [5] |

Experimental Protocols for Preclinical Evaluation

A thorough preclinical assessment of BACE2 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Assays

This assay is fundamental for determining the inhibitory potency (e.g., IC50 or Ki) of test compounds against the BACE2 enzyme.

Principle: A fluorogenic peptide substrate containing a sequence recognized by BACE2 is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE2, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human BACE2 enzyme

-

FRET peptide substrate (e.g., derived from the Swedish APP mutation sequence)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound and other test compounds

-

96- or 384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, the BACE2 enzyme, and the test compound dilutions.

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Morrison equation for tight-binding inhibitors[8].

-

This assay assesses the ability of a BACE2 inhibitor to enhance the function of pancreatic β-cells in vitro.

Principle: Isolated pancreatic islets or β-cell lines are exposed to low and then high concentrations of glucose. The amount of insulin secreted into the surrounding medium is quantified to determine the cellular response to the glucose challenge.

Protocol:

-

Islet Isolation and Culture:

-

Isolate pancreatic islets from mice or rats using collagenase digestion.

-

Alternatively, use a suitable β-cell line (e.g., MIN6 or INS-1E).

-

Culture the islets or cells overnight to allow for recovery.

-

-

GSIS Procedure:

-

Pre-incubate the islets/cells in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Incubate the islets/cells in fresh low glucose KRB buffer for 1 hour and collect the supernatant (basal insulin secretion).

-

Incubate the islets/cells in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) for 1 hour and collect the supernatant (stimulated insulin secretion).

-

To test the effect of this compound, include the compound in the incubation media during the low and high glucose stimulation steps.

-

Lyse the cells to measure total insulin content.

-

Measure insulin concentrations in the supernatants and cell lysates using an insulin ELISA kit.

-

Express the results as insulin secreted as a percentage of total insulin content or as a stimulation index (high glucose/low glucose secretion).

-

In Vivo Assays in Animal Models of Type 2 Diabetes

These studies are crucial for evaluating the therapeutic potential of BACE2 inhibitors in a physiological context. Diabetic mouse models such as the db/db mouse or high-fat diet (HFD)-induced obese mice are commonly used.

The OGTT is a standard method to assess how effectively an animal metabolizes a glucose load, providing insights into insulin sensitivity and glucose disposal.

Protocol:

-

Animal Preparation:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

-

-

Procedure:

-

Administer this compound or vehicle control orally or via intraperitoneal injection at a pre-determined time before the glucose challenge.

-

Administer a bolus of glucose (e.g., 2 g/kg body weight) orally via gavage.

-

Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

-

This histological analysis determines if BACE2 inhibition leads to an increase in the number or size of β-cells.

Protocol:

-

Tissue Preparation:

-

At the end of the treatment period, euthanize the animals and carefully dissect the pancreas.

-

Fix the pancreas in 4% paraformaldehyde, embed in paraffin, and cut into sections.

-

-

Immunohistochemistry:

-

Stain the pancreatic sections with an anti-insulin antibody to specifically label the β-cells.

-

Counterstain with a nuclear stain like hematoxylin.

-

-

Quantification:

-

Capture images of the stained sections using a microscope with an automated stage.

-

Use image analysis software to quantify the total pancreatic area and the insulin-positive (β-cell) area.

-

Calculate the β-cell mass by multiplying the ratio of the β-cell area to the total pancreatic area by the total pancreatic weight.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating BACE2 inhibition. While specific data for this compound in all these assays is not publicly available in detail, the data from highly selective inhibitors and BACE2 knockout models provide a strong rationale for its therapeutic potential.

Table 1: In Vitro Efficacy of Selective BACE2 Inhibitors

| Assay | Compound | Result | Reference |

| BACE2 Enzymatic Assay | This compound (3l) | Ki = 1.6 nM | [5] |

| BACE2 Enzymatic Assay | Inhibitor 2d | Ki = 0.031 nM | [5] |

| GSIS in hIAPP-INS1E cells | BACE2 silencing | ~3-fold increase in stimulation index | [9] |

Table 2: In Vivo Efficacy of BACE2 Inhibition in Diabetic Mouse Models

| Model | Intervention | Outcome | Reference |

| hIAPP-Tg Mice | BACE2 knockout | Significant improvement in glucose tolerance (lower blood glucose at 30 and 60 min post-glucose challenge) | [1] |

| hIAPP-Tg Mice | BACE2 knockout | Enhanced insulin secretion during OGTT | [1] |

| Insulin-resistant mice | BACE2 inhibitor | Augmented β-cell mass and improved glucose homeostasis | [4] |

| hIAPP-Tg Mice | BACE2 knockout | Increased β-cell survival | [1] |

BACE2 Inhibitor Development Workflow

The development of a selective BACE2 inhibitor like this compound follows a structured workflow from initial target validation to preclinical candidate selection.

Conclusion

The inhibition of BACE2 presents a compelling and targeted strategy for the treatment of type 2 diabetes by aiming to preserve and enhance the function of pancreatic β-cells. This compound stands out as a potent and highly selective tool compound for the preclinical investigation of this therapeutic hypothesis. The experimental protocols and data outlined in this guide provide a solid framework for researchers to further explore the potential of BACE2 inhibition. Future studies should focus on comprehensive in vivo efficacy and safety profiling of selective BACE2 inhibitors to pave the way for their potential clinical development as a novel class of anti-diabetic agents.

References

- 1. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of BACE2 counteracts hIAPP-induced insulin secretory defects in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

BACE2 in Amyloid Precursor Protein Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction